molecular formula C18H15Cl2N3O2S B2661917 N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-19-8

N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2661917
CAS RN: 688336-19-8
M. Wt: 408.3
InChI Key: XQNNJKNWPVGKRU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DAS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAS is a member of the imidazole-based compounds that have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research has shown the synthesis and potential pharmacological applications of compounds structurally related to N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. For instance, studies have focused on the synthesis of compounds for their anticonvulsant activity, highlighting the potential for developing new treatments for seizures (Aktürk et al., 2002).

Antimicrobial and Antitubercular Applications

Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial activity. Research has found certain derivatives to display significant activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as antimicrobial and antitubercular agents (Ranjith et al., 2014).

Antiprotozoal Activity

Derivatives of the chemical structure have also been synthesized and tested for their antiprotozoal activity, with findings indicating strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These results suggest the potential of these compounds in treating infections caused by these protozoa, potentially offering alternatives to existing drugs like metronidazole (Pérez‐Villanueva et al., 2013).

Design and Evaluation of Histamine H3 Receptor Antagonists

Another application involves the design and synthesis of 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues as potent histamine H3 receptor antagonists. Such research indicates the potential therapeutic applications of these compounds in treating disorders related to the histamine H3 receptor (Tozer et al., 1999).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-25-14-5-3-13(4-6-14)23-9-8-21-18(23)26-11-17(24)22-12-2-7-15(19)16(20)10-12/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNJKNWPVGKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

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